1H-Pyrazole-5-carboxamide, 4-[(2-pyridinylmethyl)amino]-
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Overview
Description
4-{[(PYRIDIN-2-YL)METHYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound that features a pyrazole ring substituted with a pyridin-2-ylmethylamino group and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(PYRIDIN-2-YL)METHYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the condensation of a pyrazole derivative with a pyridin-2-ylmethylamine. One common method includes the reaction of 5-amino-1H-pyrazole-4-carboxamide with pyridin-2-ylmethylamine under suitable conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[(PYRIDIN-2-YL)METHYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
4-{[(PYRIDIN-2-YL)METHYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(PYRIDIN-2-YL)METHYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazole-4-carboxamide: A precursor in the synthesis of 4-{[(PYRIDIN-2-YL)METHYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE.
Pyridin-2-ylmethylamine: Another precursor used in the synthesis.
Pyrazolo[1,5-a]pyrimidines: Compounds with similar structural features and biological activities.
Uniqueness
4-{[(PYRIDIN-2-YL)METHYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of biological targets makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H11N5O |
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Molecular Weight |
217.23 g/mol |
IUPAC Name |
4-(pyridin-2-ylmethylamino)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C10H11N5O/c11-10(16)9-8(6-14-15-9)13-5-7-3-1-2-4-12-7/h1-4,6,13H,5H2,(H2,11,16)(H,14,15) |
InChI Key |
JQDOLOGRKLJNJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C(NN=C2)C(=O)N |
Origin of Product |
United States |
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